molecular formula C15H22NNaO5S B165002 Metolachlor ESA sodium salt CAS No. 947601-85-6

Metolachlor ESA sodium salt

Cat. No.: B165002
CAS No.: 947601-85-6
M. Wt: 351.4 g/mol
InChI Key: MVQVPBMXHBOZJW-UHFFFAOYSA-M
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Description

Contextualization of Metolachlor (B1676510) as a Parent Herbicide

Metolachlor is a pre-emergent herbicide belonging to the chloroacetanilide class, widely utilized in agriculture to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and sorghum. psu.edusigmaaldrich.com Its effectiveness lies in its ability to inhibit the growth of susceptible weeds by interfering with the synthesis of vital compounds like chlorophyll (B73375) and proteins. psu.edu Metolachlor is applied to the soil, where it is absorbed by the roots and emerging shoots of weeds. psu.edu The extensive use of metolachlor, with estimates of 60-65 million pounds of active ingredient applied annually in the United States alone, has led to its detection in various environmental compartments. psu.edu Due to its relatively high water solubility and mobility, metolachlor has the potential to leach into groundwater and be transported into surface water bodies through runoff. psu.eduscielo.br Its persistence in soil can vary significantly, with a reported half-life ranging from 15 to 289 days, depending on environmental factors such as soil type, temperature, and microbial activity. psu.eduscielo.brmdpi.com

Formation and Significance of Metolachlor ESA Sodium Salt as an Environmental Metabolite

In the environment, metolachlor undergoes transformation, primarily through microbial degradation in soil and water. psu.edu One of the major and most significant breakdown products is metolachlor ethanesulfonic acid (ESA). psu.eduscielo.br The formation of metolachlor ESA involves the displacement of the chlorine atom from the parent metolachlor molecule and subsequent enzymatic pathways, often initiated by glutathione (B108866) conjugation. psu.eduepa.gov This process results in a new compound, which exists in the environment predominantly as a sodium salt due to its chemical properties.

This compound is a polar and highly water-soluble compound. cymitquimica.com These characteristics make it significantly more mobile and less likely to be adsorbed by soil particles compared to its parent compound. researchgate.net Consequently, Metolachlor ESA is frequently detected in both groundwater and surface water, often at higher concentrations and with greater frequency than metolachlor itself. psu.edunih.gov Its persistence is also a key feature; studies have shown that Metolachlor ESA can persist in agricultural soils for several years after the last application of the parent herbicide. psu.eduusgs.gov This combination of mobility and persistence makes Metolachlor ESA a significant and widespread environmental contaminant. nih.govresearchgate.net

Research Objectives and Scope for Understanding Environmental Dynamics

The overarching goal of research into this compound is to fully characterize its environmental journey from formation to its ultimate fate. Key research objectives include:

Investigating Transport Mechanisms: Studies aim to elucidate the pathways and rates at which Metolachlor ESA moves through the soil profile and into groundwater and surface water systems. researchgate.netlist.lu This includes understanding the influence of soil properties and hydrological conditions on its transport. scielo.br

Determining Persistence and Degradation: Researchers are working to quantify the persistence of Metolachlor ESA in various environmental compartments and to identify any further degradation pathways. epa.govresearchgate.net This involves determining its half-life under different conditions. nih.govresearchgate.net

Quantifying Occurrence: A significant portion of research focuses on monitoring the concentration and detection frequency of Metolachlor ESA in rivers, lakes, and groundwater aquifers in agricultural regions. usgs.govepa.gov

Modeling Environmental Fate: Developing and refining predictive models to simulate the transport and fate of Metolachlor ESA is a crucial objective. list.lu These models can help to forecast future trends in contamination and assess the effectiveness of different agricultural management practices. list.lu

The scope of this research is multi-faceted, involving laboratory experiments, field studies, and computer modeling to create a comprehensive picture of the environmental dynamics of this compound. list.lu

Detailed Research Findings

The following tables summarize key data from various research studies on the occurrence and properties of Metolachlor and its ESA metabolite.

Table 1: Environmental Persistence of Metolachlor and its Metabolites

Compound Environmental Matrix Half-Life Reference
Metolachlor Soil (Field) 15 - 289 days psu.eduscielo.br
Metolachlor Soil (Aerobic) 67 - 154 days psu.edumdpi.comepa.gov
Metolachlor Soil (Anaerobic) 62 - 81 days mdpi.comepa.gov
Metolachlor Water (Aqueous Phase) 8 days nih.gov
Metolachlor Water-Sediment 34 days nih.gov
Metolachlor ESA Soil (Aerobic) ~70 days researchgate.net

Table 2: Detection of Metolachlor and Metolachlor ESA in Water Systems

Location/Study Water Body Type Compound Detection Frequency Concentration Range Reference
Iowa, USA Surface Water Metolachlor 81% 0.15 - 11.4 µg/L epa.gov
Iowa, USA Surface Water Metolachlor ESA 99% 1.71 - 12.4 µg/L epa.gov
Illinois, USA Surface Water Metolachlor 100% 0.62 - 1.11 µg/L epa.gov
Illinois, USA Surface Water Metolachlor ESA 100% 1.57 - 6.14 µg/L epa.gov
Central New York, USA Tile Drains Metolachlor - <0.01 - 0.1 µg/L usgs.gov
Central New York, USA Tile Drains Metolachlor ESA - 3.27 - 23.4 µg/L usgs.gov
Luxembourg Springs Metolachlor ESA - Up to 1 µg/L (1000 ng/L) list.lu
Agricultural Basins, USA Groundwater Metolachlor ESA 93% Median of 5.3 µg/L

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVPBMXHBOZJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051787
Record name Metolachlor ESA sodium salt
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-85-6
Record name CGA-354743
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Record name Metolachlor ESA sodium salt
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Record name Metolachlor ESA sodium salt
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Environmental Occurrence and Spatiotemporal Distribution of Metolachlor Esa Sodium Salt

Detection Frequencies and Concentration Ranges in Aquatic Environments

Metolachlor (B1676510) ESA's high water solubility and persistence contribute to its frequent detection in both groundwater and surface water, often at concentrations exceeding its parent compound. cymitquimica.compsu.edu Its prevalence is particularly notable in regions with intensive agriculture.

Groundwater Aquifers and Wells

Metolachlor ESA is a prominent contaminant in groundwater systems globally. Studies indicate that its degradates are detected more frequently and at higher concentrations than the parent metolachlor. epa.gov

Research in agricultural basins has shown Metolachlor ESA to be present in a high percentage of groundwater wells. For instance, one study detected it in 93% of wells in such areas, with a median concentration of 5.3 µg/L. In Iowa, a state with significant agricultural activity, 33% of surveyed wells contained Metolachlor ESA, with concentrations reaching up to 50 µg/L. A 2015 study of community public water supply wells in Minnesota found Metolachlor ESA in 63% of the wells sampled. health.state.mn.us

Specific geological formations also show significant contamination. In Europe, concentrations of up to 1.0 µg/L (1000 ng/L) have been recorded in springs emerging from the Luxembourg Sandstone aquifer. list.lu A study investigating a till and bedrock aquifer profile found Metolachlor ESA in till groundwater at summed concentrations of up to 4 µg/L, and at lower concentrations of 0.3 to 0.4 µg/L in the upper bedrock aquifer. uwsp.edu

Further studies across different U.S. states have confirmed its widespread presence. Research comparing sites in Maryland, Nebraska, and California found Metolachlor ESA in nearly all samples from the Maryland site, 47% of samples from the Nebraska site, and 75% of samples from the California site, with maximum concentrations reaching 46 nmol/L. unl.edu

Table 1: Detection of Metolachlor ESA in Groundwater and Wells

Location/StudyDetection FrequencyConcentration Range/MedianReference
Agricultural Basins (U.S.)93% of wellsMedian: 5.3 µg/L
Iowa (U.S.)33% of wellsUp to 50 µg/L
Minnesota (U.S.)63% of community wellsNot specified health.state.mn.us
Luxembourg Sandstone AquiferNot specifiedUp to 1.0 µg/L list.lu
Wisconsin Till/Bedrock AquiferDetectedUp to 4 µg/L (till); 0.3-0.4 µg/L (bedrock) uwsp.edu
Maryland (U.S.)Nearly 100%Up to 46 nmol/L across sites unl.edu
Nebraska (U.S.)47%
California (U.S.)75%

Surface Water Bodies (Rivers, Lakes, Streams)

The mobility of Metolachlor ESA facilitates its transport from agricultural lands into surface water bodies, where it is now considered a ubiquitous contaminant. europa.euresearchgate.net

Monitoring in the Midwestern U.S. has revealed detection frequencies for Metolachlor ESA exceeding 89% in surface waters. A comprehensive study of streams in Eastern Iowa found Metolachlor ESA in 99.7% of the 355 samples collected. psu.edu Data from Iowa and Illinois showed detection frequencies of 99% for Metolachlor ESA. epa.gov In Iowa's rivers, both Metolachlor and its ESA metabolite were detected in 100% of samples, with the median concentration for the ESA degradate being greater than 2.0 µg/L. researchgate.net

Concentration levels often surpass those of the parent herbicide. In Iowa, annual maximum concentrations of Metolachlor ESA in surface waters ranged from 1.71 µg/L to 12.4 µg/L, while in Illinois, they ranged from 1.57 µg/L to 6.14 µg/L. epa.gov In a New York watershed, concentrations of Metolachlor ESA in a stream were 2 to 45 times higher than those of metolachlor. usgs.gov Similarly, research has indicated that groundwater recharge is a major pathway, contributing an estimated 70% of the yearly load of Metolachlor ESA to a lake system. researchgate.net

Studies in Canada have also documented its prevalence, with recent monitoring in Ontario's Sydenham River detecting levels as high as 117 µg/L in July 2023. ecojustice.ca In France, the metabolite is reported to be polluting nearly all surface waters. europa.eu In China's Taihu Lake, Metolachlor had a 100% detection rate in September with an average concentration of 126 ng/L. mdpi.com

Table 2: Detection of Metolachlor ESA in Surface Water

Location/StudyDetection FrequencyConcentration Range/ValueReference
Midwest U.S.>89%Not specified
Eastern Iowa Streams (U.S.)99.7%Not specified psu.edu
Iowa Surface Water (U.S.)99%1.71 - 12.4 µg/L epa.gov
Illinois Surface Water (U.S.)99%1.57 - 6.14 µg/L epa.gov
New York Reservoirs (U.S.)>38% (in 2 of 3 networks)<0.01 - ~4.0 µg/L usgs.gov
Sydenham River, Ontario (Canada)DetectedUp to 117 µg/L ecojustice.ca
Canajoharie Creek, NY (U.S.)DetectedUp to 0.85 µg/L usgs.gov
Taihu Lake (China)100% (parent compound)Average: 126 ng/L (parent) mdpi.com

Drinking Water Sources

Given its high frequency of detection in ground and surface waters, which serve as primary sources for potable water, the presence of Metolachlor ESA in drinking water is a significant concern. europa.euepa.gov The U.S. Environmental Protection Agency (EPA) has noted that contamination of drinking water sources by Metolachlor ESA is widespread. epa.gov The data suggest a higher potential for contamination of drinking water by the degradates than by the parent compound, metolachlor. epa.gov

In France, the widespread pollution of watercourses by ESA-metolachlor directly affects the drinking water supply. europa.eujacobi.net Reports indicate that metabolites of S-metolachlor are frequently found in drinking water at levels that exceed established quality standards. anses.fr

Prevalence and Spatial Patterns in Terrestrial Environments

The journey of Metolachlor ESA into aquatic systems begins with its formation and transport through terrestrial environments, primarily agricultural soils.

Agricultural Soil Profiles

In the soil, the parent compound metolachlor degrades microbially to form Metolachlor ESA. This transformation is relatively rapid, and the resulting ESA metabolite is more mobile and persistent. psu.edu Studies have shown that Metolachlor ESA can persist in agricultural soils for three or more years after the initial application of the parent herbicide. psu.edu

Modeling and field studies have demonstrated that Metolachlor ESA and other degradates move through the soil profile much faster and deeper than the parent compound. unl.edu One simulation predicted that while the parent metolachlor would remain in the top 0.15 meters of soil, the ESA degradate would move about 1 meter into the unsaturated zone within the first year. Over an 11-year period, the simulation showed the degradates reaching and moving past the water table at a depth of 5 meters. unl.edu This highlights the high leaching potential of Metolachlor ESA, which facilitates its transport from the soil surface to groundwater.

Sediment Compartments

While highly mobile, a fraction of Metolachlor ESA can be adsorbed by soil and sediment particles, particularly those with higher clay content. mdpi.com Studies of pond sediments in agricultural catchments have quantified its presence.

In one such study in southwestern France, Metolachlor concentrations in bottom sediments ranged from 0.6 to 5.4 µg/kg. mdpi.com The study observed seasonal variations, with concentrations approximately two times higher in autumn compared to summer. mdpi.com A subsequent analysis of the same site reported average surface sediment concentrations of 2.6 µg/kg during one sampling campaign, and 1.3 µg/kg (surface) and 3.6 µg/kg (depth) in another, indicating variability with season and depth. mdpi.com The research identified clay content as a key factor controlling the storage of metolachlor and its metabolites in these sediments. mdpi.com

Atmospheric Presence and Transport

The primary pathway for the environmental transport of Metolachlor ESA sodium salt is through water, not the atmosphere. Its physicochemical properties, particularly its high polarity and water solubility, mean it is not prone to significant volatilization. Research indicates that the parent compound, metolachlor, has a low vapor pressure and is not generally expected to be found in the air. researchgate.net While some studies have detected trace amounts of the parent metolachlor in air and rainfall, particularly in agricultural regions, specific atmospheric monitoring data for the ESA metabolite is largely unavailable. ecojustice.ca

Studies on the long-range atmospheric transport of S-metolachlor have concluded it is not significant. researchgate.net While S-metolachlor and its transformation products have been detected in regional air and precipitation samples, the data strongly suggests that the primary environmental burden and transport mechanism for Metolachlor ESA is via soil leaching into groundwater and subsequent movement into surface water systems. researchgate.netnih.gov

Comparative Analysis of this compound with Parent Compound and Other Metabolites

When assessing the environmental impact of S-metolachlor, it is crucial to compare the parent compound with its primary metabolites, Metolachlor ESA (ethanesulfonic acid) and Metolachlor OXA (oxanilic acid). Monitoring data consistently shows that the metabolites, particularly ESA, are detected far more frequently and at significantly higher concentrations than the parent S-metolachlor in both groundwater and surface water. epa.govepa.govepa.gov

Key Comparative Findings:

Higher Detection Frequency: In extensive monitoring in major agricultural regions like the U.S. Midwest, Metolachlor ESA and OA are found with much greater frequency than S-metolachlor. One U.S. EPA assessment noted detection frequencies of 99% for ESA and 92% for OA in water resources in Iowa and Illinois, compared to lower frequencies for the parent compound. epa.govepa.gov A study of the Mississippi River Basin also found that Metolachlor ESA was detected more frequently than its parent compound (69% vs. 60%). researchgate.net

Greater Concentrations: The concentrations of Metolachlor ESA in water often exceed those of S-metolachlor by a significant margin. usgs.gov For instance, in eastern Iowa streams, concentrations of ESA were commonly more than 10 times higher than the parent compound. usgs.gov Similarly, groundwater monitoring in agricultural areas of Georgia found a maximum ESA concentration of 19 µg/L, whereas the parent metolachlor's maximum was only 0.13 µg/L. usgs.gov

Increased Mobility and Persistence: Metolachlor ESA is more water-soluble and less likely to adsorb to soil particles compared to S-metolachlor. usda.gov This leads to greater mobility and leaching into groundwater. epa.govepa.gov Once formed, the ESA and OXA metabolites are more persistent in the environment, contributing to their accumulation in water bodies. usgs.govresearchgate.net Studies have documented the presence of Metolachlor ESA deep in the soil profile and in shallow groundwater within months of the parent compound's application. epa.gov

The following table summarizes monitoring data from various studies, illustrating the prevalence of Metolachlor ESA compared to its parent compound and the OXA metabolite.

Long-Term Monitoring Trends and Hotspot Identification

Long-term monitoring has revealed increasing detection frequencies and concentrations of Metolachlor ESA in various regions, often linked to shifts in agricultural practices. The data has also identified specific geographical areas as hotspots for contamination.

Trends Over Time:

Studies in Iowa's municipal wells from 1982 to 1995 showed a progressive increase in the detection frequency of the parent metolachlor, a precursor to the subsequent rise of its metabolites. iowa.gov

In Europe, the application of S-metolachlor increased following the 2005 ban on atrazine (B1667683). list.lu Subsequent monitoring in the Luxembourg Sandstone aquifer showed Metolachlor ESA appearing in "worrying concentrations," indicating a trend of increasing contamination following the change in herbicide use. list.lulist.lu

In Southern Ontario, the detection frequency of metolachlor in the Thames River watershed increased from 38% to 54% over time, with high concentrations recorded as recently as 2017. ecojustice.ca

Geographical Hotspots:

U.S. Midwest: Due to intensive corn and soybean cultivation, this region is a primary hotspot. usgs.gov Studies in Iowa, Illinois, and Nebraska consistently show high frequencies and concentrations of Metolachlor ESA in surface and groundwater. epa.govepa.govunl.edu Concentrations in Eastern Iowa basins have been particularly noted, with ESA being the most commonly detected metabolite. usgs.gov

Europe: In France, Metolachlor ESA is widely detected in groundwater, with maximum concentrations reaching up to 4.8 µg/L. nih.gov The Luxembourg Sandstone aquifer is another significant European hotspot, with concentrations in springs reaching up to 1000 ng/L (1.0 µg/L). list.lulist.lu

Ontario, Canada: Agricultural areas in Southern Ontario have been identified as hotspots. High concentrations of the parent compound, up to 77 µg/L, have been found in creeks, suggesting a high potential for the formation and presence of its metabolites. ecojustice.ca

The following table presents data from identified contamination hotspots.

Environmental Fate and Transformation Pathways of Metolachlor Esa Sodium Salt Precursors and Metabolites

Mechanistic Pathways of Metolachlor (B1676510) Conversion to Ethane (B1197151) Sulfonic Acid (ESA) Metabolites

The conversion of the parent compound, metolachlor, into its ethane sulfonic acid (ESA) metabolite is predominantly a biological process mediated by microorganisms in the soil. psu.eduresearchgate.netepa.gov This transformation pathway is considered a major route for metolachlor degradation and detoxification in the environment. scielo.br The resulting ESA metabolite is more polar and water-soluble than the parent metolachlor, which influences its mobility and persistence in soil and water. usgs.govnih.govacs.org

The initial and critical step in the formation of metolachlor ESA is the conjugation of the metolachlor molecule with glutathione (B108866) (GSH). usgs.govacs.org This reaction is catalyzed by glutathione S-transferase (GST) enzymes, which are present in both plants and various soil microorganisms. plos.orgnih.govresearchgate.net

The process involves a nucleophilic substitution reaction where the thiol group (-SH) of glutathione displaces the chlorine atom on the chloroacetyl group of metolachlor. psu.eduresearchgate.net This conjugation is a well-established detoxification mechanism, as it transforms the herbicide into a less toxic and more water-soluble conjugate. usgs.govplos.org The formation of this glutathione conjugate is often the rate-limiting step for subsequent degradation processes. jircas.go.jp In plants, these conjugates can be actively transported and sequestered into vacuoles. jircas.go.jp

Following the initial glutathione conjugation, the resulting metolachlor-glutathione conjugate undergoes a series of further enzymatic modifications to yield the final ESA metabolite. psu.eduepa.gov This multi-step pathway involves cleavage and oxidation.

The metolachlor-glutathione conjugate is first broken down, leading to the formation of a metolachlor-cysteine conjugate. researchgate.net This intermediate is then further metabolized to a sulfinylacetic acid derivative. researchgate.net The final step in the pathway is the oxidation of this intermediate, which results in the formation of metolachlor ethane sulfonic acid (ESA). researchgate.net This entire sequence, from the parent compound to the final ESA metabolite, highlights a complex series of biochemical reactions driven primarily by microbial activity in the soil. epa.govresearchgate.net The resulting metolachlor ESA is often found in its sodium salt form in environmental matrices due to the prevalence of sodium ions.

Abiotic Degradation Mechanisms

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant degradation pathway for metolachlor under typical environmental conditions. epa.govepa.gov Research indicates that metolachlor is exceptionally stable to hydrolysis across a broad range of pH values. psu.eduwaterquality.gov.au This stability contributes to its persistence in aquatic environments in the absence of light or microbial activity.

Table 1: Hydrolysis Half-Life of Metolachlor

pH RangeTemperature (°C)Reported Half-Life (days)Citation(s)
5.0 - 9.020> 200 psu.eduwho.int
1.0 - 9.020> 200 waterquality.gov.au
5.0, 7.0, 9.0Not SpecifiedStable, <5% degradation epa.gov

Photodegradation, or photolysis, which is the breakdown of molecules by light, is a more significant abiotic degradation pathway for metolachlor than hydrolysis, particularly in sunlit surface waters and on soil surfaces. psu.eduepa.gov However, the process is still considered relatively slow. researchgate.netresearchgate.net The rate of photodegradation is influenced by various factors, including the presence of natural substances in the water that can either enhance or inhibit the process. researchgate.netacs.org

The main photochemical reactions involved in metolachlor degradation include dehalogenation (removal of the chlorine atom), hydroxylation, dehydrochlorination, and N-dealkylation. psu.eduresearchgate.netacs.org These reactions lead to the formation of several photoproducts, with one of the major identified products being 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine. psu.eduacs.org

Table 2: Photodegradation Half-Life of Metolachlor in Water

ConditionLight SourceReported Half-LifeCitation(s)
In waterNatural Sunlight~70 days epa.govepa.gov
Lake waterNatural Sunlight (Summer, 40° N latitude)22 days researchgate.netresearchgate.net
Lake waterNatural Sunlight (Winter, 40° N latitude)205 days researchgate.netresearchgate.net
In water (pH 7)UV light (253.7 nm)2.58 hours acs.org
Water with montmorillonite (B579905)UV light (253.7 nm)1.03 hours acs.org
Water with fulvic acidUV light (253.7 nm)1.17 hours acs.org

In the context of water treatment and environmental remediation, Advanced Oxidation Processes (AOPs) have been investigated as effective methods for degrading metolachlor. acs.orgmdpi.com AOPs are characterized by the generation of highly reactive radical species, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻), which can rapidly and non-selectively oxidize a wide range of organic contaminants. acs.orgnih.gov

Several AOPs have proven effective for metolachlor removal:

UV/H₂O₂: This process combines UV irradiation with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction between these radicals and metolachlor is the primary mechanism of its destruction, and it is significantly faster than direct UV photolysis alone. acs.org

Electrochemical AOPs: Processes like electro-Fenton (EF) and photoelectro-Fenton (PEF), particularly when using a boron-doped diamond (BDD) anode, have demonstrated the ability to almost completely mineralize S-metolachlor into simpler, non-toxic compounds like CO₂ and H₂O. ub.edu

Sulfate Radical-Based AOPs (SR-AOPs): These processes, which generate sulfate radicals from precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS), are considered a promising technology for water treatment due to the high oxidative potential and longer half-life of sulfate radicals compared to hydroxyl radicals. nih.gov

These engineered remediation technologies offer a potent alternative to the slower natural degradation processes for removing metolachlor from contaminated water sources.

Biotic Degradation Processes

The transformation and ultimate fate of metolachlor and its derivatives in the environment are significantly driven by biotic processes, primarily mediated by microorganisms. The structure of the metolachlor molecule is subject to various microbial metabolic activities that lead to its breakdown into several metabolites, including metolachlor ethanesulfonic acid (ESA).

Microbial Degradation in Soil Environments

Microbial degradation is a primary mechanism for the dissipation of metolachlor in soil. researchgate.netmdpi.comnih.gov The process is influenced by a complex interplay of microbial populations and various soil physicochemical properties. The formation of the major metabolites, metolachlor ESA and metolachlor oxanilic acid (OA), is initiated by the microbial displacement of the chlorine atom from the parent compound, which is then followed by distinct enzymatic pathways. psu.edu

A diverse range of soil microorganisms has been identified with the capacity to transform or degrade metolachlor. Fungi, in particular, appear to play a crucial role in the dissipation process. researchgate.netmdpi.comresearchgate.net Several studies have isolated and identified specific microbial genera and species involved in metolachlor degradation.

Identified microorganisms capable of degrading metolachlor include various bacteria and fungi. Among the bacteria are species from the genera Pseudomonas, Bacillus (B. circulans, B. megaterium), Klebsiella pneumoniae, and Enterobacter aerogenes. scielo.brnih.govscielo.br Actinomycetes, such as Streptomyces and Actinomyces, have also been shown to mineralize metolachlor. researchgate.netscielo.br

Fungal species are prominent degraders, with identified strains including Penicillium oxalicum, Aspergillus flavus, Aspergillus terricola, Candida xestobii, Fusarium sp., Mucor racemosus, Phanerochaete chrysosporium, Rhizoctonia praticola, and Syncephalastrum racemosum. mdpi.comresearchgate.netscielo.brnih.gov A mixed culture of Aspergillus flavus and A. terricola was found to be highly effective in reducing metolachlor concentrations. mdpi.comresearchgate.net Similarly, a consortium of Rhizopus, Actinomyces, and Streptomyces was shown to mineralize the herbicide. researchgate.netscielo.br

Microbial GroupGenus/SpeciesReference
Bacteria Pseudomonas sp. scielo.brscielo.br
Bacillus circulans scielo.brnih.gov
Bacillus megaterium scielo.brnih.gov
Klebsiella pneumoniae scielo.br
Enterobacter aerogenes scielo.br
Actinomycetes Streptomyces sp. researchgate.netscielo.br
Actinomyces sp. researchgate.netscielo.br
Fungi Penicillium oxalicum mdpi.com
Aspergillus flavus mdpi.comresearchgate.net
Aspergillus terricola mdpi.comresearchgate.net
Candida xestobii scielo.br
Fusarium sp. scielo.brnih.gov
Mucor racemosus scielo.brnih.gov
Phanerochaete chrysosporium researchgate.netscielo.br
Rhizoctonia praticola researchgate.netscielo.br
Syncephalastrum racemosum researchgate.netscielo.br
Rhizopus sp. researchgate.netscielo.br

The rate of metolachlor degradation in soil is not uniform and is significantly affected by several environmental factors that modulate microbial activity. researchgate.netpsu.edu Key factors include soil organic matter (OM) content, pH, temperature, and moisture. researchgate.netmdpi.com

Soil Organic Matter (OM): Higher organic matter content generally correlates with enhanced degradation of metolachlor. mdpi.comresearchgate.net Soils rich in organic matter tend to host larger and more active microbial populations, which can lead to faster breakdown of the herbicide. researchgate.net Increased soil sorption of metolachlor in soils with higher OM also plays a role in its bioavailability and degradation. nih.gov

Soil pH: The pH of the soil can influence both the chemical state of the herbicide and the activity of microbial communities. Lower pH has been shown to enhance the retention of metolachlor in some soils. mdpi.com The optimal pH for the degradation of metolachlor by specific fungal strains, such as Penicillium oxalicum, has been observed to be around 6.5. mdpi.com

Microbial Activity, Temperature, and Moisture: The degradation of metolachlor is predominantly a biological process, as evidenced by significantly slower degradation rates in sterilized soil compared to unsterilized soil. researchgate.netnih.gov Factors that stimulate microbial activity, such as temperature and moisture, directly impact the herbicide's persistence. The degradation rate of S-metolachlor increases with rising temperature; for instance, one study reported that the half-life decreased from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net Similarly, soil moisture content affects the degradation rate, with higher moisture levels generally favoring faster breakdown. researchgate.netnih.gov Saturated soil conditions have been found to promote the dissipation of metolachlor. nih.gov

FactorInfluence on Metolachlor DegradationReference
Soil Organic Matter Higher content generally increases degradation rates due to larger microbial populations. mdpi.comresearchgate.net
Soil pH Affects microbial activity and herbicide retention; optimal pH for some fungi is near neutral (e.g., 6.5). mdpi.commdpi.com
Temperature Higher temperatures increase the rate of microbial degradation. researchgate.net
Moisture Higher moisture content and saturated conditions generally accelerate degradation. researchgate.netnih.gov
Microbial Activity The primary driver of degradation; significantly reduced in sterilized soils. researchgate.netnih.gov

The presence or absence of oxygen is a critical factor determining the rate and pathways of metolachlor degradation. Microbial metabolism under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions can lead to different breakdown products and dissipation rates.

Research findings on the comparative rates of aerobic and anaerobic degradation have been varied. Some laboratory studies have reported half-lives of 67 days for aerobic microbial metabolism and 81 days for anaerobic microbial metabolism in sandy loam soil. psu.eduepa.gov Conversely, another study examining three different soil types found that the half-life of metolachlor was significantly shorter in anaerobic environments (65–79 days) compared to aerobic conditions (117–154 days). mdpi.com This suggests that anaerobic conditions can enhance the degradation of metolachlor. mdpi.comresearchgate.net The formation of the ESA and OA metabolites, however, may be less significant under strictly anaerobic conditions. nih.gov The discrepancy in findings highlights that the effect of aeration status can be dependent on specific soil properties and microbial communities. researchgate.net

ConditionReported Half-Life (T₁/₂)Soil Type/Study ContextReference
Aerobic 67 daysSandy loam soil psu.eduepa.gov
Anaerobic 81 daysSandy loam soil psu.eduepa.gov
Aerobic 117–154 daysCatlin, Flanagan, and Drummer soils mdpi.com
Anaerobic 65–79 daysCatlin, Flanagan, and Drummer soils mdpi.com
Anaerobic 62 daysWetland soil nih.gov

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂) and water. While many microorganisms can transform metolachlor, only some have demonstrated the ability to mineralize it, often using the herbicide as a source of carbon. scielo.br

Studies have shown that the extent of mineralization can be limited. nih.gov For example, a microbial consortium containing Rhizopus, Actinomyces, and Streptomyces was found to mineralize 18.4% of the initially applied ¹⁴C-labeled metolachlor. scielo.br The yeast Candida xestobii showed a high capability to break down and mineralize metolachlor, converting up to 25% of the applied ¹⁴C-metolachlor to ¹⁴CO₂ after 10 days. scielo.br In a study comparing aeration conditions, mineralization was higher under anaerobic incubation (13–16% converted to ¹⁴CO₂) than under aerobic incubation (8–11%) after 140 days. mdpi.com This enhanced mineralization under anaerobic conditions was observed across multiple soil types. mdpi.com

Microbial Degradation in Aquatic Systems

Metolachlor and its metabolites, including ESA, are frequently detected in surface and groundwater due to runoff and leaching from agricultural fields. epa.gov In aquatic environments, microbial degradation is a key process that contributes to their transformation and removal. mdpi.com

The degradation of metolachlor in water-sediment systems is influenced by the microbial communities present in both the water column and the sediment. One study reported a half-life of 34 days for metolachlor in sediment and 8 days in the water phase. oup.comnih.gov Another investigation using outdoor aquatic mesocosms found metolachlor half-lives ranging from 33 to 46 days. acs.org

The formation of ESA and oxanilic acid (OA) metabolites readily occurs in aquatic systems. oup.comacs.org In water-sediment systems, these metabolites have been detected in both the aqueous phase and the sediment, with greater quantities often found in the sediment. oup.comnih.gov The production of these metabolites can be influenced by the redox state of the system; one study noted that ESA and OA formation occurred primarily within the first 28 days when the system was in an aerobic state. oup.comnih.gov Under strongly reducing anaerobic conditions, the formation of ESA and OA may not be a significant pathway. nih.gov The degradation of metolachlor and the formation of its metabolites in aquatic environments are thus dependent on factors such as temperature, pH, and the presence of aerobic or anaerobic zones. nih.govoup.com

Environmental Persistence and Half-Life Determination

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impact. Metolachlor ESA, a primary degradation product of metolachlor, exhibits greater persistence than its parent compound. psu.edu

Comparative Persistence Across Different Environmental Matrices

Metolachlor ESA has been detected in various environmental compartments, including soil, surface water, and groundwater. psu.edu Studies have shown that metolachlor ESA and another metabolite, metolachlor oxanilic acid (OA), can persist in agricultural soils for three or more years after the application of the parent compound. psu.edu In a study of a Swiss lake, both metolachlor and metolachlor ESA were found to have half-lives in the range of 100 to 200 days in the epilimnion during summer months. nih.gov

The parent compound, metolachlor, has a reported average field dissipation half-life of 114 days and a hydrolysis half-life of over 200 days. psu.edu However, its degradation can be much faster under certain conditions. For instance, in a water-sediment system, the half-life of metolachlor was 34 days in the sediment and 8 days in the water phase. nih.gov In soil, the half-life of metolachlor can range from 15 to 132 days depending on soil type and environmental conditions. psu.edu A recent study in silty loam soil reported a half-life of 21.66 days for S-metolachlor. mdpi.com

Table 1: Comparative Half-Life of Metolachlor and Metolachlor ESA

Compound Environmental Matrix Half-Life (t½) Reference
Metolachlor Soil (field average) 114 days psu.edu
Metolachlor Soil (silty loam) 21.66 days mdpi.com
Metolachlor Soil (range) 15-132 days psu.edu
Metolachlor Water-Sediment (sediment) 34 days nih.gov
Metolachlor Water-Sediment (water) 8 days nih.gov
Metolachlor ESA Lake Epilimnion (summer) 100-200 days nih.gov

Factors Influencing Long-Term Environmental Stability

Several factors influence the long-term stability of metolachlor and its metabolites in the environment. Microbial degradation is a major pathway for the dissipation of metolachlor in soil. scielo.brresearchgate.net The rate of this degradation is affected by:

Soil Properties: Soil organic matter and clay content positively correlate with the sorption of S-metolachlor, which in turn affects its availability for degradation and transport. scielo.brresearchgate.net

Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, the degradation of metolachlor. researchgate.net A study showed that the half-life of metolachlor decreased from 100 days at 5°C to 5.7 days at 35°C. researchgate.net

Moisture: Increased soil moisture can lead to greater dissolution of metolachlor and enhanced degradation. In one study, the half-life of metolachlor decreased from 81 days in unsaturated soil to 50 days in saturated soil. researchgate.net

pH: The optimal soil pH for the microbial degradation of metolachlor to ESA is between 6.5 and 7.5.

Microbial Populations: The presence of specific microbial consortia, such as Pseudomonas and Streptomyces species, is key to the transformation of metolachlor. Repeated applications of the herbicide can select for microorganisms adapted to degrading it, potentially leading to enhanced degradation over time. researchgate.net

Transport and Mobility in Environmental Compartments

The transport and mobility of metolachlor and its metabolites, particularly metolachlor ESA, are critical in understanding their distribution in the environment and their potential to contaminate water resources. cymitquimica.compsu.edu

Leaching Potential to Groundwater Systems

Metolachlor ESA is a polar and hydrophilic compound, giving it high water solubility and mobility. cymitquimica.com This makes it prone to leaching through the soil profile and into groundwater systems. Studies have detected metolachlor ESA in groundwater at concentrations significantly higher than the parent compound. researchgate.net In Iowa, 33% of wells tested contained Metolachlor ESA at concentrations up to 50 μg/L.

The leaching potential is influenced by the soil's sorption characteristics. Metolachlor has a higher organic carbon-water (B12546825) partitioning coefficient (Koc) than its ESA metabolite, indicating that the parent compound is more likely to be adsorbed to soil particles, while the metabolite is more mobile. nih.govacs.org Data from soil core studies have shown the transport of ESA compounds to depths of 75-90 cm, whereas the parent herbicide was not detected at these depths. nih.govacs.org

Surface Runoff and Lateral Transport

Surface runoff is another significant pathway for the transport of metolachlor and its metabolites to surface water bodies. psu.edu The timing and intensity of rainfall events following herbicide application are highly correlated with the amount of herbicide exported from treated fields. scielo.br While parent compounds like metolachlor are more associated with runoff events, metolachlor ESA is primarily transported via groundwater discharge, which can contribute significantly to its load in streams, especially under low-flow conditions. nih.gov

Sorption and Desorption Dynamics in Soils and Sediments

Sorption to soil and sediment particles is a key process that influences the mobility and bioavailability of metolachlor and its metabolites. scielo.br

Metolachlor: The sorption of metolachlor is positively correlated with the organic matter and clay content of the soil. scielo.br An increase in organic matter from 0.9% to 5.7% was found to increase the sorption coefficient (Kd) of metolachlor by approximately six-fold. scielo.br

Metolachlor ESA: Metolachlor ESA has a lower sorption affinity for soil compared to its parent compound. nih.govacs.org This lower sorption contributes to its higher mobility and leaching potential. nih.gov Studies using activated carbons have shown that materials with greater microporosity and specific chemical compositions have higher adsorption capacities for both metolachlor and its ESA and OA metabolites. mdpi.com

Table 2: Soil Sorption Coefficients (Koc) for Metolachlor and its ESA Metabolite

Compound Log Koc Reference
Metolachlor 3.01 nih.govacs.org
Metolachlor ESA 2.29 nih.govacs.org
Adsorption Coefficients and Mechanisms

The adsorption of metolachlor and its metabolites to soil and other environmental matrices is a key process governing their mobility and bioavailability. The extent of adsorption is often quantified by the adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc).

Research indicates that the parent compound, metolachlor, moderately adsorbs to soil, with its adsorption increasing with higher organic matter and clay content. psu.eduresearchgate.net In contrast, its metabolite, metolachlor ESA, exhibits significantly lower sorption coefficients in soil. researchgate.net This difference in adsorption behavior is attributed to their distinct physicochemical properties. Metolachlor is a neutral molecule, while metolachlor ESA is anionic in aqueous environments, making it more polar and hydrophilic. mdpi.comcymitquimica.com

Studies have shown that the sorption coefficients for metolachlor ESA are at least 79% lower than those for metolachlor in the same soil types. researchgate.net This reduced adsorption contributes to the greater mobility of metolachlor ESA in soil and its subsequent leaching into groundwater. nih.govnih.gov For instance, one study found that while metolachlor was more strongly retained in vegetative filter strips, its metabolites, including ESA, were more mobile. cambridge.org

The primary mechanism for metolachlor adsorption in neutral to slightly acidic agricultural soils is believed to be cation exchange. researchgate.net However, the anionic nature of metolachlor ESA results in different adsorption mechanisms. mdpi.com The adsorption of metolachlor ESA and its counterpart, metolachlor oxanilic acid (OA), has been studied on various materials, including activated carbons. These studies revealed that the porous structure and chemical composition of the adsorbent significantly influence the adsorption capacity for these anionic metabolites. mdpi.com

Table 1: Adsorption Coefficients for Metolachlor and its Metabolites

CompoundSoil/Adsorbent TypeKd (mL/g or L/kg)Koc (mL/g)Reference
MetolachlorVarious Soils1.0 - 9.32200 scielo.brresearchgate.net
Metolachlor ESACultivated SoilLow (not specified)2.29 researchgate.netnih.gov
MetolachlorVegetated Filter Strip SoilHigher than CS- researchgate.net
Metolachlor ESAVegetated Filter Strip SoilLow (not specified)- researchgate.net
MetolachlorHigh-organic-matter surface soilGreater than subsoils- nih.gov
MetolachlorSubsoilsLower with depth- nih.gov
MetolachlorActivated Carbon (R-KC)218 mg/g (qmax)- mdpi.com
Metolachlor ESAActivated Carbon (S-KC)273 mg/g (qmax)- mdpi.com

Kd values can vary significantly based on soil properties. qmax represents the maximum adsorption capacity.

Hysteresis Effects in Sorption-Desorption Processes

Sorption-desorption hysteresis occurs when the amount of a chemical desorbed from a sorbent is less than the amount adsorbed at the same equilibrium concentration. This phenomenon indicates that a portion of the chemical is irreversibly or slowly reversibly bound to the soil or sediment.

Studies on metolachlor have consistently demonstrated hysteresis in its sorption-desorption behavior, particularly in soils with high organic matter and clay content. scielo.brresearchgate.net This irreversible binding interaction with soil constituents can lead to a decrease in the amount of desorbed herbicide. scielo.brresearchgate.net Research has shown that soils that adsorb more metolachlor also tend to desorb less of it. nih.gov

Volatilization and Atmospheric Deposition (Limited Data)

Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, is generally not considered a major dissipation pathway for metolachlor. psu.edu This is due to its low Henry's Law Constant and low vapor pressure. psu.edu Consequently, significant atmospheric concentrations of the parent compound are not expected. psu.edu

While data on the volatilization of metolachlor ESA sodium salt is scarce, its high polarity and water solubility suggest that it would have an even lower tendency to volatilize compared to the parent metolachlor. cymitquimica.com

Atmospheric deposition can occur when pesticides that have volatilized or been carried on dust particles are returned to the earth's surface through wet (rain, snow) or dry deposition. Although metolachlor itself has a low potential for volatilization, atmospheric transport and subsequent deposition of pesticides have been documented, particularly in agricultural regions. epa.gov However, given the limited volatilization potential of both metolachlor and its ESA metabolite, this is not considered a primary route of environmental transport for metolachlor ESA.

Formation of Secondary Transformation Products Beyond this compound

The environmental transformation of metolachlor does not end with the formation of metolachlor ESA and metolachlor oxanilic acid (OA). These primary metabolites can undergo further degradation, leading to the formation of secondary transformation products.

The primary degradation pathway for metolachlor in soil involves microbial action, specifically glutathione conjugation, which ultimately leads to the formation of ESA and OA. psu.edu These two metabolites are more persistent than the parent metolachlor. psu.edu

While metolachlor ESA itself is considered relatively resistant to further degradation, some studies have investigated its ultimate fate. The complete mineralization of the metolachlor molecule, including the aromatic ring, appears to be a slow process. science.gov Research has identified several other minor metabolites of metolachlor in soil, indicating that multiple degradation pathways exist. nih.gov For example, under aerobic conditions in laboratory soil incubations, several other metabolites besides ESA and OA have been identified at levels that trigger further assessment. nih.gov

The identification of various transformation products underscores the complexity of metolachlor's environmental fate. The glutathione conjugation pathway is recognized as a common detoxification route for chloroacetanilide herbicides. usgs.gov The continued transformation of primary metabolites like ESA, even if slow, is an important aspect of understanding the long-term environmental impact of the parent herbicide.

Analytical Methodologies for Quantification and Characterization in Environmental Matrices

Sample Preparation Techniques for Various Environmental Media

Effective sample preparation is a critical step to isolate Metolachlor (B1676510) ESA sodium salt from complex environmental matrices like water and soil, remove interfering substances, and concentrate the analyte to detectable levels.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and preconcentration of Metolachlor ESA from aqueous samples. C-18 (octadecylsilane) is a commonly used sorbent for this purpose. nih.govusgs.gov A typical SPE protocol for water samples involves passing a filtered water sample through a preconditioned C-18 column. usgs.gov The analyte adsorbs to the stationary phase, while more polar impurities are washed away. The adsorbed compounds, including Metolachlor ESA, are then eluted with a suitable solvent, often a mixture of methanol (B129727) and water. nih.gov

One validated method for the determination of chloroacetanilide herbicides and their ESA and oxanilic acid (OA) degradates in ground and surface water utilizes a 50 mL water sample passed through a C-18 SPE column. nih.gov The elution is performed with an 80/20 methanol/water (v/v) mixture. nih.gov Online SPE systems have also been developed, which automate the extraction process and directly couple it with the analytical instrument, reducing sample handling and analysis time. usgs.gov These online methods can use as little as 10 mL of a water sample per injection. usgs.gov

SorbentMatrixElution SolventAverage RecoveryReference
C-18Ground and Surface Water80/20 Methanol/Water (v/v)95% - 105% nih.gov
OctadecylsilaneNatural WaterMethanol90.3% - 118.3% (reagent water) usgs.gov

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another popular approach, particularly for complex matrices. nih.govnih.gov This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a purification step using dispersive solid-phase extraction (d-SPE) with a combination of salts and sorbents to remove interfering matrix components. researchgate.net

Other solvent-based methods include Soxhlet extraction, sonication, and mechanical shaking, each with its own advantages and limitations regarding extraction time, solvent volume, and efficiency. env.go.jp The choice of solvent is critical and is often based on the polarity of the analyte and the nature of the sample matrix. For example, a mixture of dichloromethane (B109758) and pentane (B18724) has been shown to yield high recoveries for S-metolachlor from soil samples. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating Metolachlor ESA sodium salt from other co-extracted compounds before detection and quantification.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique for the determination of Metolachlor ESA. researchgate.net This is due to the polar and non-volatile nature of the ESA metabolite, which makes it well-suited for LC separation.

Reversed-phase chromatography is commonly employed, using C-18 columns. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple analytes with varying polarities in a single run. nih.gov

ColumnMobile PhaseDetectionApplicationReference
C-18Acetonitrile/WaterESI-MS/MSGround and Surface Water nih.gov
Not SpecifiedMethanol/WaterHPLC/MSSurface and Ground Water usgs.gov

Gas chromatography (GC) is generally less suitable for the direct analysis of polar and non-volatile compounds like this compound. researchgate.net The high temperatures required for GC analysis can lead to thermal degradation of such compounds. nih.gov While GC is effective for the analysis of the parent metolachlor compound, its application for the ESA metabolite is limited. researchgate.net

To analyze polar metabolites by GC, a derivatization step is often necessary to convert them into more volatile and thermally stable derivatives. However, this adds complexity to the sample preparation process and can introduce variability. For the parent compound, S-metolachlor, GC-MS methods have been developed for its quantification in plant samples, utilizing capillary columns such as HP-5MS. mdpi.comresearchgate.net However, for routine analysis of the ESA metabolite, LC-based methods are overwhelmingly preferred. researchgate.net

Spectrometric Detection and Quantification Methods

Mass spectrometry (MS) coupled with chromatography is the definitive technique for the detection and quantification of this compound, providing high sensitivity and selectivity.

Tandem mass spectrometry (MS/MS) is particularly powerful for this application. usgs.gov In LC-MS/MS, the analyte is first ionized, typically using electrospray ionization (ESI). For Metolachlor ESA, which is an acid, ESI in the negative ion mode (ESI-) is highly effective. nih.govresearchgate.net The deprotonated molecule [M-H]⁻ is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and reduces matrix interference.

High-resolution mass spectrometry (HRMS) can also be used to confirm the elemental composition of the detected ions, further increasing the confidence in the identification of Metolachlor ESA in complex environmental samples. usgs.gov The method limit of quantification for Metolachlor ESA in water using LC-ESI-MS/MS can be as low as 0.10 parts per billion (ppb). nih.govresearchgate.net

Ionization TechniqueMass AnalyzerIon ModeLimit of Quantification (LOQ)Reference
Electrospray Ionization (ESI)Tandem Mass Spectrometry (MS/MS)Negative0.10 ppb (in water) nih.govresearchgate.net
Fast-Atom Bombardment (FAB)Tandem Mass Spectrometry (MS/MS)NegativeNot Specified usgs.gov

Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)

The gold standard for the analysis of this compound in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in the environment and for distinguishing the analyte from complex matrix interferences.

Electrospray ionization (ESI) is the most commonly employed ionization source for the analysis of polar compounds like Metolachlor ESA. nih.gov In a typical LC-ESI-MS/MS setup, the sample extract is first separated chromatographically, usually on a reversed-phase column. The eluent from the LC system is then introduced into the ESI source, where the analyte molecules are ionized. For Metolachlor ESA, which is an acid, analysis is typically performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻ ions.

The precursor ion corresponding to the deprotonated Metolachlor ESA is then selected in the first quadrupole of the mass spectrometer and fragmented. The resulting product ions are detected in the second quadrupole. This process of selecting a precursor ion and monitoring its specific fragment ions, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte.

Method Quantification Limits (MQLs) and Detection Limits (DLs)

The Method Quantification Limit (MQL) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The Detection Limit (DL) is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy. These limits are critical for assessing the performance of an analytical method and for interpreting environmental monitoring data.

For Metolachlor ESA, MQLs and DLs can vary depending on the environmental matrix, the specific instrumentation used, and the sample preparation method employed. A peer review by the European Food Safety Authority (EFSA) reported that Metolachlor ESA can be monitored in water by LC-MS/MS with a limit of quantification (LOQ) of 0.05 µg/L. nih.gov For soil matrices, the same review indicated that Metolachlor can be analyzed by LC-MS/MS with an LOQ of 0.01 mg/kg. nih.gov

A comprehensive study by Yokley et al. (2002) presented a validated multiresidue method for the determination of several chloroacetanilide herbicides and their degradates, including Metolachlor ESA, in ground and surface water. nih.gov This method, which utilizes solid-phase extraction (SPE) followed by LC/ESI-MS/MS, established a method limit of quantification of 0.10 ppb (µg/L) and a limit of detection of 0.125 ng injected for each analyte. nih.gov

The following table summarizes representative MQLs and DLs for Metolachlor ESA in different environmental matrices as reported in scientific literature and regulatory documents.

MatrixAnalytical MethodMethod Quantification Limit (MQL)Detection Limit (DL)Reference
Water (Ground and Surface)SPE and LC/ESI-MS/MS0.10 µg/LNot explicitly stated, but detection was confirmed at 0.125 ng injected. nih.gov
WaterLC-MS/MS0.05 µg/LNot specified nih.gov
SoilLC-MS/MS0.01 mg/kgNot specified nih.gov

Method Validation and Quality Assurance/Quality Control (QA/QC)

To ensure the reliability and accuracy of analytical data, it is imperative that the methods used for the quantification of this compound are thoroughly validated and that stringent quality assurance and quality control (QA/QC) procedures are implemented. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key parameters evaluated during method validation for LC-MS/MS analysis of this compound typically include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable. fimek.edu.rsnih.gov

Accuracy: The closeness of the measured value to the true value. Accuracy is often assessed by analyzing spiked samples at different concentration levels. Recoveries are expected to be within a predefined range, often 70-120%. fimek.edu.rs

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and should typically be less than 20%. fimek.edu.rs

Specificity (or Selectivity): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In MS/MS, specificity is enhanced by monitoring multiple ion transitions.

Limit of Quantification (LOQ) and Limit of Detection (LOD): As discussed in the previous section, these are fundamental parameters that define the sensitivity of the method.

QA/QC procedures are implemented to ensure that the analytical process remains in control and continues to produce reliable data. These procedures include:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed to check for contamination during the sample preparation and analysis process.

Analysis of Spiked Samples: Matrix spikes and matrix spike duplicates are analyzed to assess the accuracy and precision of the method in the specific sample matrix.

Use of Internal Standards: The use of a stable isotope-labeled internal standard, where available, can compensate for variations in extraction efficiency and instrument response.

Participation in Proficiency Testing (PT) Programs: PT schemes involve the analysis of samples with known concentrations of the analyte provided by an external organization. Successful participation provides an independent assessment of a laboratory's performance.

The validation study by Yokley et al. (2002) for the analysis of chloroacetanilide degradates in water was performed following Good Laboratory Practice (GLP) guidelines and demonstrated average procedural recovery data ranging from 95 to 105% for fortification levels of 0.10-100 ppb. nih.gov

Development of Reference Standards and Certified Reference Materials

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound. Analytical standards are used for the preparation of calibration curves and for spiking samples during method development and validation. Several chemical suppliers offer this compound as a neat analytical standard or in solution. scientificlabs.ielgcstandards.com

Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and metrological traceability of analytical measurements. CRMs are reference materials characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

For this compound, CRMs are available from various accredited reference material producers. These CRMs are often produced under an ISO 17034 accredited quality system, which is the international standard for the competence of reference material producers. The use of CRMs is essential for:

Method Validation: To assess the accuracy of an analytical method.

Calibration: To ensure the traceability of calibration standards.

Quality Control: As part of a laboratory's ongoing QA/QC program.

Ecological Implications and Environmental Risk Assessment of Metolachlor Esa Sodium Salt

Ecotoxicological Studies on Non-Target Aquatic Organisms

The presence of Metolachlor (B1676510) ESA in aquatic environments necessitates an understanding of its potential risks to aquatic life. Research indicates that the degradation process from the parent compound to the ESA metabolite generally reduces toxicity.

Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Metolachlor ESA exhibits significantly lower acute toxicity to aquatic organisms compared to its parent compound, metolachlor. The acute toxicity quotients (TQchem) for Metolachlor ESA are reported to be less than 0.001, a value substantially lower than that of the parent metolachlor, which can exceed 1. This suggests a reduced immediate risk to aquatic invertebrates from the ESA metabolite.

While direct, standardized chronic toxicity data for the ESA sodium salt on invertebrates like Daphnia magna is limited, studies on the parent compounds provide context for chloroacetamide herbicide toxicity. For instance, comparative studies on racemic metolachlor (rac-metolachlor) and its more active enantiomer, S-metolachlor, have been conducted on the freshwater crustacean Daphnia magna. nih.gov These studies help to frame the potential, albeit likely reduced, risks associated with its metabolites. Chronic risk assessments using standardized bioassays, such as the Daphnia magna life-cycle test, are required to fully evaluate the sublethal effects of Metolachlor ESA at environmentally relevant concentrations.

Interactive Table: Comparative Toxicity of Metolachlor Enantiomers to Daphnia magna This table provides context on the parent compound's toxicity. Data specific to Metolachlor ESA sodium salt is limited.

Parameterrac-MetolachlorS-MetolachlorData Source
Acute 24-h LC₅₀ 69.4 mg/L51.2 mg/L nih.gov
Chronic NOEC 0.001 mg/L0.1 mg/L nih.gov
Chronic LOEC 0.01 mg/L0.5 mg/L nih.gov

* No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) from a 21-day chronic toxicity test.

Effects on Algal Growth and Microalgal Communities

Direct research on the specific effects of this compound on algae is not widely available. However, studies on the parent compound, S-metolachlor, indicate potential impacts on microalgal communities. Exposure to S-metolachlor can lead to decreased growth, reduced concentrations of photosynthetic pigments, and the generation of reactive oxygen species in green algae. researchgate.net For example, in the microalga Parachlorella kessleri, sublethal effects were seen at concentrations of 200 μg/L, which is significantly lower than its 72-hour EC₅₀ value of 1,090 μg/L. researchgate.net In Scenedesmus obliquus, changes in chlorophyll (B73375) content were reported at concentrations as low as 50 μg/L. researchgate.net

Impact on Fish Species (Sublethal Effects)

Studies have shown that the metolachlor-ESA degradate is less toxic to fish than its parent compound. epa.gov Research on rainbow trout (Oncorhynchus mykiss) established a 96-hour median lethal concentration (LC₅₀) of 48 mg/L for metolachlor-ESA, classifying it as slightly toxic to fish. epa.gov In the concentrations that did lead to mortality, several sublethal effects were observed. epa.gov These effects provide insight into the potential physiological stress the compound can induce even below lethal levels.

There are currently no available studies documenting the chronic exposure effects of metolachlor-ESA on freshwater fish. epa.gov

Interactive Table: Acute Toxicity of Metolachlor ESA to Rainbow Trout

CompoundSpeciesLC₅₀ (96-hour)Observed Sublethal EffectsData Source
Metolachlor-ESA Rainbow Trout (Oncorhynchus mykiss)48 mg/LErratic swimming, loss of equilibrium, pigmentation changes. epa.gov

Effects on Terrestrial Ecosystem Components

The transformation of metolachlor to its ESA metabolite occurs predominantly in the soil, making the impact on terrestrial ecosystems a key area of risk assessment.

Influence on Soil Microbial Communities and Enzyme Activities

Metolachlor ESA can have significant effects on microbial processes in soil and groundwater. A laboratory study on a microbial community from nitrate-contaminated groundwater found that while the parent S-metolachlor had little impact, its metabolite, ESA-metolachlor, inhibited the denitrification process. frontiersin.org At a concentration of 10 μg/L, ESA-metolachlor reduced the nitrate (B79036) reduction rate by an average of 65% and the N₂O production rate by 70%. frontiersin.org This suggests that the metabolite may interfere with key ecosystem services provided by microbes in groundwater. frontiersin.org

The parent compound, S-metolachlor, has also been studied for its influence on soil enzyme activities, which are crucial indicators of soil health and nutrient cycling. nih.gov Enzymes like phosphatases play a key role in the soil phosphorus cycle. nih.gov The application of herbicides can alter the microbial community composition, which in turn affects the extracellular activity of these enzymes. nih.govmdpi.com

Interactive Table: Effect of ESA-Metolachlor on Denitrification Activity

CompoundConcentrationAverage Inhibition of Nitrate Reduction RateData Source
ESA-Metolachlor 2 µg/LNo significant impact frontiersin.org
ESA-Metolachlor 10 µg/L65% frontiersin.org

Impact on Terrestrial Flora Beyond Direct Herbicide Action

The toxicity of metolachlor degradates, including ESA, to terrestrial plants is generally lower than that of the parent compound. epa.gov Direct studies on the specific non-herbicidal effects of this compound on plants are limited. However, research into the parent compound provides context for how chloroacetamides can indirectly affect flora.

Studies on wheat exposed to S-metolachlor in soil showed that while the herbicide had only slight effects on plant biomass and physiological activities like chlorophyll content, it significantly decreased the diversity of the phyllosphere microbial communities. nih.gov The phyllosphere is the habitat provided by the leaf surface. This change in microbial structure included a reduction in beneficial bacteria associated with nitrogen fixation, which could indirectly influence plant fitness and yield. nih.gov This indicates that even when direct phytotoxicity is low, the parent herbicide can alter the plant's associated microbiome, representing an indirect ecological effect. nih.gov

Ecological Risk Assessment Frameworks and Application

The ecological risk assessment for this compound, a primary metabolite of the herbicide S-metolachlor, is conducted within established regulatory frameworks designed to evaluate the potential adverse effects of pesticides on non-target organisms and the environment. canada.caoup.comcanada.ca These frameworks are typically tiered, starting with conservative assumptions and progressing to more refined, data-intensive assessments if an initial screening indicates a potential risk. oup.comepa.gov The core components of this process involve characterizing exposure and effects. mdpi.com Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) utilize this approach to determine the environmental safety of pesticides and their metabolites. epa.govmdpi.comresearchgate.net The process integrates data on the substance's environmental fate (persistence, mobility) and its ecotoxicity to characterize risk. researchgate.net

Predicted Environmental Concentrations (PECs) and Exposure Modeling

Predicted Environmental Concentrations (PECs) are estimates of the concentrations of a chemical expected in various environmental compartments, such as soil, surface water, and groundwater. fao.orgoup.comresearchgate.net These concentrations are calculated using mathematical models that simulate the fate and transport of the substance after its application. fao.orgresearchgate.net

For pesticide metabolites like Metolachlor ESA, models such as the FOrum for the Co-ordination of pesticide fate models and their Use (FOCUS) models are employed in the European Union. oup.combaes.gv.at These models incorporate factors like application rates, crop interception, degradation rates (DT50), and soil properties to predict concentrations in soil (PECsoil) and groundwater (PECGW). fao.orgbaes.gv.at In the U.S., models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate concentrations in surface water. epa.gov

Metolachlor ESA is a polar, hydrophilic, and mobile compound, which leads to its frequent detection in groundwater and surface water. cymitquimica.com Modeling efforts and monitoring data have shown that Metolachlor ESA and another metabolite, Metolachlor Oxanilic Acid (OA), can be present in water resources at concentrations higher than the parent compound, metolachlor. epa.gov

Below is a table of representative Predicted Environmental Concentrations (PECs) for metolachlor and its metabolites from various modeling studies.

Compound/MetaboliteModel/SourceUse ScenarioPredicted Environmental Concentration (PEC)
Metolachlor ESAFIRST ModelTurf (Ground application)Acute: 64.2 µg/L; Chronic: 45.9 µg/L
MetolachlorTier II Surface Water ModelCornAcute: 154.7 µg/L; Chronic: 89.5 µg/L
MetolachlorTier II Surface Water ModelPeanutsAcute: 22.1 µg/L; Chronic: 5.3 µg/L
Metolachlor-ESA, -OXA, -NOAANSES AppraisalGroundwaterAbove the quality limit of 0.1 µg/L

This table is for illustrative purposes and combines data from different regulatory contexts and models.

Risk Quotients (RQs) and Their Interpretation

The Risk Quotient (RQ) is a primary tool used in risk characterization. It provides a quantitative estimate of risk by comparing the estimated environmental exposure to a measure of toxicity. mdpi.com The RQ is calculated using a simple formula:

RQ = Predicted Environmental Concentration (PEC) / Ecotoxicity Endpoint mdpi.comecojustice.ca

The ecotoxicity endpoint is a value derived from studies on representative non-target organisms (e.g., fish, invertebrates, algae), such as the No-Observed-Effect-Concentration (NOEC) for chronic risk or the Lethal Concentration 50 (LC50) for acute risk. oup.com

The resulting RQ value is then compared to a Level of Concern (LOC), which is a threshold value (often 1.0) set by regulatory agencies. ecojustice.ca If the RQ is below the LOC, the risk is generally considered acceptable. If it exceeds the LOC, it indicates a potential risk, triggering the need for a more refined risk assessment or risk mitigation measures. ecojustice.capublications.gc.ca

The interpretation of RQ values is typically categorized as follows:

Risk Quotient (RQ) ValueRisk Level Interpretation
< 0.1Low Risk
0.1 - 1.0Medium / Potential Risk
> 1.0High Risk

Source: Adapted from risk assessment frameworks which may use slightly different thresholds. mdpi.com

In risk assessments for S-metolachlor and its degradates, RQs are calculated for various environmental compartments and non-target organisms. For instance, risk assessments have shown that while RQs for the degradates ESA and OA did not exceed the LOC for many uses, the parent compound S-metolachlor did trigger concerns for certain organisms like freshwater fish (RQ = 6.7 in one screening-level assessment). ecojustice.caepa.gov This highlights the importance of assessing both the parent compound and its key metabolites.

Identification of Critical Areas of Environmental Concern

A major environmental concern identified for Metolachlor ESA is the contamination of groundwater. ecojustice.caanses.fr Due to its high water solubility and mobility, combined with its persistence, Metolachlor ESA readily leaches through soil profiles and enters groundwater systems. cymitquimica.com

Regulatory bodies in Europe have flagged this as a critical issue. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) concluded that estimated groundwater concentrations of the S-metolachlor metabolites ESA, OXA, and NOA are above the European quality limit of 0.1 µg/L for drinking water. anses.frpan-europe.infoumontpellier.fr This finding indicates a significant risk to the quality of water resources. anses.fr Similarly, the European Food Safety Authority (EFSA) identified the contamination of groundwater by metabolites as a critical area of concern during its peer review of S-metolachlor. pan-europe.info The frequent detection of these metabolites in drinking water sources at levels exceeding quality standards has led to regulatory actions, including proposals to withdraw authorizations for the main uses of S-metolachlor in France to protect water quality. anses.frpan-europe.info

Potential for Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation refers to the process where a substance is absorbed by an organism from water and food at a rate faster than it is lost, leading to a concentration of the chemical in the organism's tissues. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. beyondpesticides.org

Direct studies on the bioaccumulation and biomagnification potential of this compound are very limited. researchgate.net However, its potential can be inferred from its physicochemical properties and data on the parent compound, S-metolachlor. cymitquimica.comresearchgate.net

Metolachlor ESA is characterized as a polar and hydrophilic (water-loving) compound. cymitquimica.com These properties generally correlate with low bioaccumulation potential, as such substances are more readily excreted by organisms and have lower affinity for fatty tissues where persistent chemicals tend to accumulate.

Studies on the parent compound, S-metolachlor, show a low potential for bioaccumulation. For example, a study on common carp (B13450389) (Cyprinus carpio) reported low bioconcentration factors (BCFs) for S-metolachlor, ranging from 3.2 to 9.4. mdpi.com Another study on zebrafish indicated that metolachlor was metabolized by over 70% within the first day of exposure. researchgate.net Given that Metolachlor ESA is a more polar metabolite of metolachlor, its potential for bioaccumulation is expected to be even lower than that of the parent compound. researchgate.net While one report noted enantioselective bioaccumulation for the parent metolachlor in zebrafish, there is a lack of specific ecotoxicological and bioaccumulation data for its transformation products like ESA. ecojustice.caresearchgate.net The absence of direct data for the ESA metabolite itself remains an area of uncertainty in risk assessments.

Mitigation, Remediation, and Management Strategies for Metolachlor Esa Sodium Salt Contamination

Adsorption Technologies for Water Treatment

Adsorption is a prominent physicochemical method for removing organic contaminants like Metolachlor (B1676510) ESA from water, leveraging porous materials to bind and extract the molecules from the aqueous phase. mdpi.com

Activated carbon (AC) is a widely used and effective adsorbent for pesticide removal due to its high surface area and well-developed porous structure. mdpi.com Both powdered activated carbon (PAC) and granular activated carbon (GAC) are utilized in water treatment facilities to manage Metolachlor ESA contamination.

PAC offers a flexible solution that can be implemented as needed to handle seasonal peaks in contamination. jacobi.net GAC is preferred for continuous, long-term treatment, and has the advantage of being recyclable through thermal reactivation. jacobi.net Studies have demonstrated that activated carbon can effectively reduce concentrations of metolachlor metabolites to below the European Union's drinking water standard of 0.1 µg/L. mdpi.comjacobi.net

The efficacy of activated carbon is largely dependent on its physical and chemical properties, particularly its microporosity. Research comparing various activated carbons showed that those with greater microporous volume exhibited higher adsorption capacities for Metolachlor ESA. mdpi.com For instance, carbons derived from lignocellulosic residues and activated with potassium carbonate showed superior performance to a commercial carbon, achieving removal efficiencies of up to 80% even at low initial contaminant concentrations. mdpi.comresearchgate.net The chemical composition of the adsorbent surface also plays a significant role in the adsorption process of polar compounds like Metolachlor ESA. mdpi.com

Interactive Table: Efficacy of Different Activated Carbons on Metolachlor ESA Adsorption

Users can filter this table by Adsorbent Type or Activating Agent to compare performance.

AdsorbentPrecursor MaterialActivating AgentAdsorption Capacity (qₑ, mg/g) for ESAReference
R-KCRape StrawK₂CO₃16.9 mdpi.com
S-KCSunflower StrawK₂CO₃14.8 mdpi.com
R-PORape StrawH₃PO₄10.2 mdpi.com
AQ630CommercialNot Specified11.2 mdpi.com

Research into new adsorbent materials aims to improve efficiency, reduce costs, and utilize sustainable sources. Several innovative materials have shown promise for removing chloroacetanilide herbicides and their metabolites.

Biomass-Derived Carbons: Activated carbons synthesized from agricultural residues like rape and sunflower straw have demonstrated high adsorption capacities for Metolachlor ESA. mdpi.comdoaj.org These materials benefit from being low-cost and derived from renewable resources.

Periodic Mesoporous Organosilicas (PMOs): PMOs are functionalized silica (B1680970) materials with highly ordered pore structures. Benzene-PMO, in particular, has shown a very high adsorption capacity for S-metolachlor, retaining approximately 0.5 grams of the herbicide per gram of adsorbent. researchgate.net The adsorption mechanism is thought to involve both hydrophobic and aromatic π–π interactions. researchgate.net

Waste-Derived Adsorbents: Efforts are being made to convert waste materials into valuable adsorbents. For example, char derived from plastic pyrolysis can be chemically activated to produce an adsorbent with a significantly increased surface area and pore volume, suitable for capturing organic pollutants. mdpi.com

Interactive Table: Comparison of Novel Adsorbents for Metolachlor/Metabolite Removal

Users can sort this table by Adsorbent or Adsorption Capacity to review different materials.

Adsorbent TypeTarget CompoundMaximum Adsorption CapacityKey FindingsReference
Rape Straw Activated Carbon (R-KC)Metolachlor ESA16.9 mg/gHigh microporosity leads to high efficacy. mdpi.com
Benzene-Periodic Mesoporous OrganosilicaS-Metolachlor~500 mg/gHigh capacity due to hydrophobic and π–π interactions. researchgate.net
Alginate-Montmorillonite BeadsMetolachlorNot specifiedAdsorption occurs on the montmorillonite (B579905) component. mdpi.com

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down environmental pollutants. It is considered an eco-friendly and cost-effective alternative to conventional physicochemical treatments. mdpi.com Microbial degradation is the primary pathway for the transformation of metolachlor in soil and water environments. psu.eduscielo.br

Indigenous microbial populations present in soil and water can be stimulated to enhance the degradation of contaminants. The rate of microbial degradation is influenced by environmental conditions such as temperature, soil moisture, organic carbon content, and dissolved oxygen levels. psu.eduresearchgate.net For example, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C, highlighting the role of temperature in microbial activity. researchgate.net

Innovative technologies like the soil bioelectrochemical remediation system (BERS) have been developed to accelerate this process. A BERS provides an electrode to act as an inexhaustible electron acceptor, stimulating in-situ microorganisms to generate a biocurrent and enhance the degradation of metolachlor. nih.gov This system significantly reduced the herbicide's half-life from 21 to 3 days and was effective for removing both the parent compound and its degradates. nih.gov

Isolating and applying specific microbial strains with high degradation capabilities is a core strategy in bioremediation. Numerous bacteria and fungi have been identified that can transform or degrade metolachlor, often through co-metabolism where another carbon source is required. mdpi.com

Several potent strains include:

Penicillium oxalicum MET-F-1: This fungal strain, isolated from activated sludge, was able to degrade 88.6% of a 50 mg/L metolachlor solution within 384 hours when supplemented with glucose and yeast extract. mdpi.com

Pseudomonas species: Strains of Pseudomonas, including Pseudomonas aeruginosa, have been isolated from soil and shown to effectively degrade S-metolachlor. witpress.com

Bacillus and Fusarium species: Strains of Bacillus circulans, Bacillus megaterium, and Fusarium sp. have demonstrated the ability to transform metolachlor into various metabolites. nih.gov The Fusarium sp. was notably tolerant, capable of growing and transforming metolachlor at concentrations up to 300 ppm. nih.gov

Interactive Table: Microbial Strains for Metolachlor Degradation

Users can filter this table by Microbial Type (Fungus/Bacteria) to compare organisms.

Microbial StrainMicrobial TypeDegradation PerformanceReference
Penicillium oxalicum MET-F-1FungusDegraded 88.6% of 50 mg/L metolachlor in 384 hours. mdpi.com
Fusarium sp.FungusGrew and transformed metolachlor at concentrations up to 300 ppm. nih.gov
Pseudomonas sp.BacteriaIsolated from soil and capable of degrading S-Metolachlor. witpress.com
Bacillus circulansBacteriaFound to transform metolachlor. nih.gov
Bacillus megateriumBacteriaFound to transform metolachlor. nih.gov
Actinomycete strainBacteriaTransformed metolachlor but had low tolerance to high concentrations. nih.gov

Bioreactors are engineered systems that create controlled environments to optimize microbial degradation of contaminants. Various designs are being explored for treating water contaminated with herbicides and their metabolites.

Fixed-Bed Reactors: Large-scale systems using fixed-bed reactors with catalysts like granular activated carbon can be used to accelerate metolachlor degradation.

Biofilm Reactors: These reactors immobilize microbial consortia on a support medium, such as porous volcanic stone or woodchips. researchgate.net This design prevents the washout of the active biomass and enhances treatment efficiency. Such systems have been tested for removing other herbicides like atrazine (B1667683) and terbutryn. researchgate.net

Anaerobic Sequential Batch Reactors (ASBR): An ASBR followed by aerobic post-treatment has been shown to be a feasible and highly efficient method for degrading herbicides like ametryn (B1665967) through co-metabolism. researchgate.net

Soil Bioelectrochemical Remediation Systems (BERS): As mentioned previously, BERS can be considered a type of in-situ bioreactor that enhances the activity of native soil microorganisms to remediate contaminated soil and, by extension, protect groundwater. nih.gov

Advanced Treatment Processes for Aqueous Environments

The remediation of water resources contaminated with persistent organic pollutants such as Metolachlor ESA sodium salt necessitates the use of advanced treatment technologies. Conventional water treatment methods are often ineffective at removing such recalcitrant compounds. Therefore, research has focused on Advanced Oxidation Processes (AOPs), which are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic contaminants. acs.orgnih.gov

Chemical Oxidation Techniques

Chemical oxidation techniques are a prominent category of AOPs for treating water contaminated with herbicides like metolachlor and its transformation products. These processes utilize strong oxidizing agents to break down the complex molecular structure of the pollutants.

UV/Hydrogen Peroxide (UV/H₂O₂): This process combines ultraviolet (UV) irradiation with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. acs.org The photolysis of H₂O₂ by UV light (typically at a wavelength of 254 nm) produces these highly reactive radicals, which are the primary agents for the degradation of organic compounds. acs.orgnih.gov Studies on the parent compound, metolachlor, have demonstrated that the UV/H₂O₂ process significantly enhances its destruction compared to direct UV photolysis alone. acs.org The reaction between the hydroxyl radicals and metolachlor is the dominant pathway for its degradation in this system. acs.org The efficiency of the process is influenced by the H₂O₂ dosage and water quality parameters. The second-order rate constant for the reaction between metolachlor and the hydroxyl radical has been determined to be approximately 9.07 x 10⁹ M⁻¹ s⁻¹. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. A variation of this is the photo-Fenton process, which is enhanced by UVA light irradiation (λmax ≈ 360 nm). This light promotes the photoreduction of ferric iron (Fe³⁺) species back to Fe²⁺, generating additional hydroxyl radicals and thereby increasing the process's efficiency. ub.edu

Electrochemical Advanced Oxidation Processes (EAOPs): EAOPs are a class of technologies that use electrochemical cells to generate hydroxyl radicals and other oxidizing species. These methods include electro-oxidation (EO), electro-Fenton (EF), and photoelectro-Fenton (PEF). ub.edunih.gov In these systems, an anode material plays a crucial role. Boron-doped diamond (BDD) anodes have shown high efficacy due to their large reactivity and ability to generate hydroxyl radicals. ub.edunih.govresearchgate.net Comparative studies on S-metolachlor degradation have shown that processes using a BDD anode achieve significantly higher mineralization (i.e., complete conversion to CO₂, water, and inorganic ions) than those using a platinum (Pt) anode. nih.govresearchgate.net The PEF process with a BDD anode, which combines the electro-Fenton reaction with UVA irradiation, has been demonstrated to achieve almost complete mineralization of metolachlor. nih.govresearchgate.net

Agricultural Best Management Practices for Minimizing Environmental Release

The primary strategy for managing this compound contamination is to prevent its parent compound, metolachlor, from entering water systems in the first place. Agricultural Best Management Practices (BMPs) are a set of practical and effective methods to reduce the movement of pesticides from fields into surface water and groundwater. mda.state.mn.usmda.state.mn.us Since Metolachlor ESA is a mobile and persistent degradation product of metolachlor, reducing the environmental load of the parent herbicide directly mitigates the formation and transport of the ESA metabolite. nih.govacs.org

Conservation Tillage: Tillage practices significantly influence herbicide runoff and leaching. agronomy-journal.org Conservation tillage systems, which leave at least 30% of the soil surface covered with crop residue after planting, are effective in reducing soil erosion and runoff. mda.state.mn.usmda.state.mn.us This, in turn, helps to reduce the loss of herbicides like metolachlor to surface waters. mda.state.mn.us Common conservation tillage methods include no-till, strip-till, and mulch-till. mda.state.mn.us Studies have shown that no-till systems can reduce metolachlor loss compared to reduced tillage. usda.gov However, the increased macroporosity in no-till soils can sometimes lead to greater leaching potential for certain pesticides. agronomy-journal.orgresearchgate.netresearchgate.netresearchgate.net The choice of tillage system must consider specific field topography and soil conditions. mda.state.mn.usmda.state.mn.us

Cover Crops: Planting cover crops, such as sunn hemp (Crotalaria juncea L.) or hairy vetch, during fallow periods is a highly effective BMP for reducing herbicide transport. nih.govacs.orgcambridge.org Cover crops provide vegetative cover that reduces soil erosion, improves soil structure, and enhances water infiltration. uoguelph.ca Research has demonstrated that the use of cover crops can lead to more rapid dissipation of metolachlor and significantly lower concentrations of both metolachlor and its ESA degradate in shallow groundwater. nih.govacs.org In one study, metolachlor and Metolachlor ESA levels were up to 16 and 2.4 times higher, respectively, in groundwater under plots without cover crops compared to those with cover crops. nih.govacs.org Cover crop residues can also intercept pre-emergence herbicides, and some residues, like those from hairy vetch, have been observed to increase the degradation rate of metolachlor in the soil. cambridge.org

Application Setbacks and Buffers: Maintaining untreated vegetative buffer zones between pesticide application areas and sensitive water bodies is a critical practice. lpcgov.org Regulatory labels for herbicides often mandate specific setback distances from wells, streams, rivers, and lakes to protect them from runoff, drift, and leaching. mda.state.mn.usmda.state.mn.us For instance, if metolachlor is applied with atrazine, a 66-foot setback is required from points where runoff enters streams and rivers. mda.state.mn.us

Regulatory Frameworks and Policy Implications

International and National Regulatory Guidelines for Pesticide Metabolites in Water

The European Union (EU) has established a comprehensive framework for the regulation of pesticides and their metabolites in water intended for human consumption. The Drinking Water Directive (Directive (EU) 2020/2184) sets a precautionary quality standard of 0.1 micrograms per liter (µg/L) for individual pesticides and their "relevant" metabolites in drinking water. europa.eunih.gov The total concentration of all pesticides and their relevant metabolites is limited to 0.5 µg/L. umontpellier.fr

A key aspect of the EU's approach is the determination of a metabolite's "relevance." A metabolite is considered relevant if it is suspected to have intrinsic properties comparable to the parent substance in terms of its pesticidal activity or if it or its transformation products pose a health risk to consumers. anses.fr Metabolites deemed relevant are subject to the same strict 0.1 µg/L limit as the parent pesticide. europa.eu For non-relevant metabolites, the directive requires Member States to establish a guidance value to manage their presence. anses.fr In France, for instance, the health authority, ANSES, has proposed an action threshold of 0.9 µg/L for non-relevant metabolites. anses.fr

The European Food Safety Authority (EFSA) plays a crucial role in the risk assessment of pesticides and their metabolites. researchgate.neteuropa.eu EFSA's peer review of S-metolachlor identified concerns about groundwater contamination by its metabolites, including ESA, exceeding the 0.1 µg/L limit. pan-europe.infoagrinfo.eu This ultimately led to the European Commission's decision not to renew the approval of S-metolachlor, citing these groundwater concerns. agrinfo.eu

In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and setting national drinking water standards under the Safe Drinking Water Act (SDWA). The EPA establishes Health Advisories (HAs) for contaminants in drinking water that are not regulated under the SDWA. These are non-enforceable concentrations of drinking water contaminants at or below which adverse health effects are not anticipated to occur over specific exposure durations.

For metolachlor (B1676510), the EPA has established a lifetime Health Advisory. The agency also considers the residues of concern in drinking water to include the parent compound and its metabolites, metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA). regulations.gov The EPA uses models like PRZM/EXAMS and SCIGROW to estimate drinking water concentrations (EDWCs) for both the parent compound and its degradates. regulations.gov

The EPA also has a process for making regulatory determinations on whether to regulate contaminants on the Contaminant Candidate List (CCL). regulations.gov While metolachlor was on a previous CCL, the EPA made a preliminary determination not to regulate it at the national level, though it continues to be monitored. regulations.gov The agency emphasizes preventing pesticide movement into groundwater and may implement regulatory measures, such as label restrictions, if voluntary programs are insufficient. epa.gov

Several states have established their own monitoring programs and health-based guidance for pesticides and their metabolites in water, often in response to local findings and agricultural practices.

Minnesota: The Minnesota Department of Health (MDH) and the Minnesota Department of Agriculture (MDA) have been monitoring metolachlor concentrations in state waters since the 1990s. health.state.mn.us The MDA conducts ambient water resource monitoring as mandated by state law. mn.gov The MDH develops health-based guidance values for contaminants in drinking water. health.state.mn.us For metolachlor, the MDH has established a guidance value of 300 µg/L. health.state.mn.us In 2023, the MDH also adopted Health Risk Limits (HRLs) for metolachlor ESA, setting a chronic HRL of 1,000 µg/L. health.state.mn.us These state-specific values are developed to be protective of the most vulnerable populations. health.state.mn.us

Wisconsin: The Wisconsin Department of Agriculture, Trade and Consumer Protection (DATCP) conducts routine monitoring for pesticides in both groundwater and surface water. wisconsin.gov Their monitoring has consistently identified metolachlor ESA and alachlor (B1666766) ESA as the most frequently detected pesticide compounds in groundwater. wisconsin.govwistatedocuments.org A 2023 statewide survey estimated that metolachlor ESA was present in 36.1% of private wells. wisconsin.gov While there is no water quality standard for metolachlor ESA in Wisconsin, alachlor ESA has an interim health advisory level of 20 µg/L. wisc.edu The DATCP's monitoring programs, including targeted sampling and field-edge monitoring, help to evaluate the impact of agricultural practices on water quality. wisconsin.govwi.gov

Risk Assessment Outcomes Informing Regulatory Decisions

Risk assessments for pesticide metabolites like Metolachlor ESA are critical in shaping regulatory policies. These assessments evaluate the potential for adverse health and environmental effects. A significant finding from various studies is that pesticide transformation products, or metabolites, can sometimes be more persistent and mobile than the parent compound. psu.edumdpi.com

In the EU, the risk assessment process for pesticides explicitly considers the relevance of metabolites. nih.goveuropa.eu The determination that certain metolachlor metabolites, including ESA, were of toxicological concern and likely to exceed drinking water limits was a key factor in the decision not to renew the approval for S-metolachlor. pan-europe.infoagrinfo.eu The assessment highlighted the potential for groundwater contamination as an unacceptable environmental effect. pan-europe.info

In the U.S., the EPA's risk assessments for metolachlor include its ESA and OA degradates as residues of concern in drinking water. regulations.govepa.gov However, the agency has also noted that based on structural considerations, metolachlor ESA was considered to be significantly less toxic than the parent compound. ca.gov The California Department of Pesticide Regulation (DPR) considers degradates like ESA to have equivalent toxicity to the parent compound based on structural similarity and recommends that their concentrations be summed when detected together. ca.gov

These risk assessments rely on a combination of toxicological studies, environmental fate and transport modeling, and real-world monitoring data. The increasing detection of pesticide metabolites in the environment has underscored the need for more comprehensive risk assessments that consider these transformation products. beyondpesticides.org

Strategies for Preserving Groundwater and Surface Water Quality

Given the widespread detection of metolachlor and its metabolites in water systems, various strategies are employed to mitigate contamination and preserve water quality. These strategies often involve a combination of regulatory actions, agricultural best management practices (BMPs), and public education.

Regulatory and Management Strategies:

Label Instructions and Restrictions: The EPA requires specific language on pesticide labels to mitigate risks, including advisories for ground and surface water contamination. epa.gov This can include restrictions on application near sensitive areas and during weather conditions that favor runoff. fbn.com

State Management Plans: The EPA can designate pesticides as candidates for state management plans for groundwater concerns, allowing for more localized control measures. epa.govepa.gov

Wellhead Protection: Proper construction and maintenance of water wells are crucial. Avoiding mixing and loading of pesticides near wells and ensuring proper sealing of abandoned wells can prevent direct contamination. texas.gov

Agricultural Best Management Practices (BMPs):

Vegetative Buffer Strips: Planting vegetation between application areas and surface water bodies can help filter runoff and reduce the amount of pesticide reaching streams and ponds. fbn.com

Reduced Application Rates and Timing: Applying the minimum effective amount of herbicide and avoiding application when heavy rain is forecast can significantly reduce runoff. fbn.comresearchgate.net

Conservation Tillage: Practices that leave crop residue on the soil surface can reduce soil erosion and associated pesticide runoff.

Future Directions in Regulatory Science and Environmental Stewardship

The regulation and management of pesticide metabolites like Metolachlor ESA are continually evolving in response to scientific advancements and a deeper understanding of their environmental behavior and potential impacts.

Future directions in this field are likely to focus on:

Improved Analytical Methods: Continued development of more sensitive and comprehensive analytical methods will allow for the detection of a wider range of metabolites at lower concentrations. sciex.com

Comprehensive Metabolite Assessment: There is a growing recognition of the need to assess the toxicity and environmental fate of a broader range of pesticide metabolites, not just those initially identified as most prominent. mdpi.combeyondpesticides.org The World Health Organization (WHO) has identified a need for more guidance on evaluating pesticide metabolites in drinking water. who.int

In Silico and In Vitro Tools: The use of predictive computer models (in silico) and laboratory-based (in vitro) methods is becoming increasingly important for assessing the potential toxicity of metabolites, which can help reduce the reliance on animal testing. nih.gov

Focus on "Cocktail Effects": Research is increasingly looking at the combined effects of multiple pesticide residues and their metabolites in the environment, as organisms are often exposed to a mixture of these compounds.

Enhanced Monitoring and Data Sharing: Continued and expanded monitoring of water resources, coupled with transparent data sharing between state, federal, and international agencies, is essential for understanding long-term trends and the effectiveness of management strategies. usgs.gov

Proactive Environmental Stewardship: A greater emphasis on proactive measures, such as promoting sustainable agricultural practices and developing less persistent and more targeted pesticides, will be key to minimizing future water contamination.

The ongoing scientific research and regulatory scrutiny of Metolachlor ESA and other pesticide metabolites highlight a paradigm shift towards a more holistic assessment of pesticide impacts, considering not just the parent compound but the entire suite of its transformation products in the environment.

Data Tables

Table 1: Regulatory and Guidance Values for Metolachlor and its Metabolites

Jurisdiction/AgencyCompoundWater TypeValueUnitType
European UnionIndividual Pesticides & Relevant MetabolitesDrinking Water0.1µg/LQuality Standard
European UnionTotal Pesticides & Relevant MetabolitesDrinking Water0.5µg/LQuality Standard
France (ANSES proposal)Non-relevant MetabolitesDrinking Water0.9µg/LAction Threshold
Minnesota (MDH)MetolachlorDrinking Water300µg/LGuidance Value
Minnesota (MDH)Metolachlor ESADrinking Water1,000µg/LChronic Health Risk Limit
Wisconsin (DATCP)Alachlor ESAGroundwater20µg/LInterim Health Advisory

Table 2: Detection of Metolachlor ESA in Wisconsin Groundwater (2023 Survey)

ParameterValue
Estimated Statewide Detection Rate36.1%
Most Frequently Detected Pesticide CompoundsMetolachlor ESA and Alachlor ESA
Source: Wisconsin DATCP, 2023

Q & A

Q. How is Metolachlor ESA sodium salt identified and quantified in environmental samples?

this compound (CAS 947601-85-6) is typically analyzed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). A validated method involves solid-phase extraction (SPE) with C-18 columns, followed by elution with methanol/water (80:20 v/v) and reconstitution in acetonitrile/water (10:90 v/v). Detection employs electrospray ionization (ESI) in negative ion mode for the sulfonic acid metabolite, with a method quantification limit of 0.10 ppb . This approach is critical for distinguishing it from parent compounds like metolachlor (log Koc 3.01) due to its lower log Koc (2.29), which increases its mobility in water .

Q. What environmental factors influence the degradation of metolachlor to its ESA metabolite?

Metolachlor undergoes microbial degradation in soil via glutathione conjugation, followed by oxidation to form the ethane sulfonic acid (ESA) metabolite. Field studies show its half-life (15.5 days) is longer than alachlor (8 days), leading to slower ESA formation. However, ESA’s higher water solubility (vs. parent compounds) results in greater leaching into groundwater (up to 90 cm depth) and surface runoff . Soil pH, organic matter, and microbial activity are key variables affecting degradation rates, necessitating site-specific kinetic studies .

Q. How prevalent is Metolachlor ESA in water systems, and what are its detection trends?

Monitoring data from the Midwest U.S. and Minnesota show Metolachlor ESA detection frequencies exceeding 89% in surface water, often at higher concentrations than parent compounds (e.g., median 0.48 μg/L for alachlor ESA vs. <0.05 μg/L for alachlor). In groundwater, 33% of Iowa wells contained Metolachlor ESA (up to 50 μg/L), highlighting its persistence and mobility .

Q. What regulatory thresholds exist for Metolachlor ESA in water?

The U.S. EPA has not established a maximum contaminant level (MCL) for Metolachlor ESA. However, subchronic non-cancer health-based values (nHBVSubchronic) are set at 7,000 µg/L based on toxicological data gaps. Regulatory assessments prioritize its inclusion in cumulative risk analyses due to co-occurrence with other sulfonated herbicides .

Advanced Research Questions

Q. How can experimental designs address contradictions in Metolachlor ESA’s environmental behavior?

Discrepancies between its moderate soil half-life and extensive transport (e.g., detected at 75–90 cm depth) require controlled column studies to quantify sorption-desorption hysteresis. Use isotopic labeling (<sup>13</sup>C-metolachlor) to track degradation pathways and validate models like PRZM-3 for predicting ESA leaching under varying irrigation regimes .

Q. What analytical challenges arise when distinguishing Metolachlor ESA from co-occurring sulfonated metabolites?

Co-elution with structurally similar compounds (e.g., acetochlor ESA, alachlor ESA) necessitates high-resolution LC-MS/MS with precursor/product ion transitions (e.g., m/z 328 → 238 for Metolachlor ESA). Method validation must include matrix spikes in groundwater and soil to assess recovery rates (95–105%) and cross-reactivity .

Q. Why does Metolachlor ESA exhibit lower ecotoxicity than its parent compound, and how is this quantified?

Dechlorination during ESA formation reduces toxicity. Acute toxicity quotients (TQchem) for Metolachlor ESA in aquatic organisms are <0.001, compared to TQchem >1 for metolachlor. Chronic risk assessments require standardized bioassays (e.g., Daphnia magna life-cycle tests) to evaluate sublethal effects at environmentally relevant concentrations (0.1–50 µg/L) .

Q. How do long-term monitoring datasets inform the prioritization of Metolachlor ESA in mitigation strategies?

Trends from 2006–2020 show increasing ESA detection frequencies (e.g., 33% in Iowa wells) alongside rising exceedances of cumulative pesticide thresholds. Probabilistic modeling (e.g., EPA’s T-REX) should integrate ESA’s persistence data to refine mitigation measures, such as buffer zones and precision application technologies .

Q. What comparative insights emerge from studying sulfonated metabolites across chloroacetanilide herbicides?

Metolachlor ESA’s log Koc (2.29) and solubility align with acetochlor ESA (log Koc 2.30) but contrast with butachlor ESA (log Koc 2.45). Such differences explain variability in transport patterns, necessitating compound-specific adsorption coefficients in regional groundwater vulnerability maps .

Methodological Resources

  • Analytical Standards : Use certified reference materials (e.g., MET-12478C-25MG) with purity >98% to minimize matrix interference .
  • Field Sampling Protocols : Collect water samples in amber glass bottles with NaN3 preservative; store at 4°C to prevent ESA degradation .
  • Data Interpretation Tools : Apply the EPA’s "Unequivocal Detection" criteria (e.g., signal-to-noise ratio >10) to confirm trace-level ESA identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.